

physical and chemical properties of 6-O-TBDMS-D-glucal

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Compound of Interest

Compound Name: 6-O-(tert-Butyldimethylsilyl)-D-glucal

Cat. No.: B1600733

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6-O-TBDMS-D-glucal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of 6-O-tert-Butyldimethylsilyl-D-glucal (6-O-TBDMS-D-glucal). This selectively protected monosaccharide is a valuable intermediate in synthetic organic chemistry, particularly in the construction of complex carbohydrates and glycoconjugates with potential therapeutic applications. This document summarizes its known properties, provides detailed experimental protocols for its synthesis and purification, and discusses its chemical reactivity and applications in drug development.

Core Physical and Chemical Properties

6-O-TBDMS-D-glucal, identified by the CAS number 58871-09-3, is a derivative of D-glucal in which the primary hydroxyl group at the C-6 position is protected by a tert-butyldimethylsilyl (TBDMS) ether. This selective protection leaves the secondary hydroxyl groups at C-3 and C-4 available for further chemical modification, making it a versatile building block in synthetic strategies.

Property	Value	Reference
CAS Number	58871-09-3	[1]
Molecular Formula	C ₁₂ H ₂₄ O ₄ Si	[1]
Molecular Weight	260.40 g/mol	[1]
Density	1.06 g/mL at 25°C	[2]
Flash Point	>230 °F	[2]
Refractive Index	n _{20/D} 1.485	[2]

Experimental Protocols

Synthesis of 6-O-tert-Butyldimethylsilyl-D-glucal

The selective silylation of the primary hydroxyl group of D-glucal can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a suitable base. The primary hydroxyl at the C-6 position is sterically more accessible and therefore reacts preferentially over the secondary hydroxyls at C-3 and C-4.

Materials:

- D-glucal
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- Imidazole
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

- Silica gel for column chromatography

Procedure:

- Dissolve D-glucal in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Add imidazole to the solution and stir until it is completely dissolved.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of TBDMS-Cl in anhydrous DMF to the cooled reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of 6-O-tert-Butyldimethylsilyl-D-glucal

The crude product is purified by silica gel column chromatography to yield the pure 6-O-TBDMS-D-glucal.

Procedure:

- Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Dissolve the crude product in a minimal amount of the eluent.
- Load the sample onto the column.

- Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the desired product from any starting material and disilylated byproducts.
- Collect the fractions and analyze them by TLC.
- Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield pure 6-O-TBDMS-D-glucal.

Chemical Reactivity and Applications

The chemical reactivity of 6-O-TBDMS-D-glucal is primarily dictated by the presence of the glycal double bond and the free secondary hydroxyl groups.

- **Electrophilic Additions:** The electron-rich double bond of the glycal moiety is susceptible to attack by various electrophiles. This reactivity is fundamental to many glycosylation methods.
- **Ferrier Rearrangement:** In the presence of a Lewis acid, glycals can undergo a Ferrier rearrangement with nucleophiles to form 2,3-unsaturated glycosides. This reaction is a powerful tool for the synthesis of C- and O-glycosides.
- **Protection of Hydroxyl Groups:** The free hydroxyl groups at C-3 and C-4 can be further protected with orthogonal protecting groups, allowing for regioselective modifications of the sugar scaffold.
- **Deprotection:** The TBDMS group at the C-6 position can be selectively removed under acidic conditions or using fluoride reagents, such as tetrabutylammonium fluoride (TBAF), to liberate the primary hydroxyl group.

Applications in Drug Development

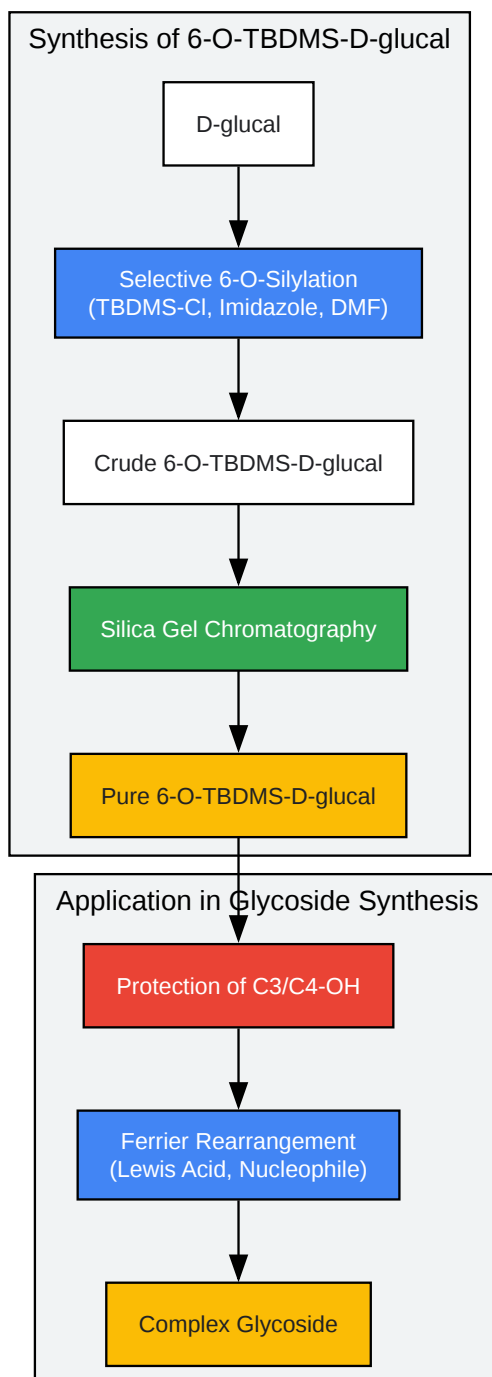
6-O-TBDMS-D-glucal serves as a key intermediate in the synthesis of various biologically active molecules. Its utility lies in the ability to introduce modifications at the C-3 and C-4 positions while the C-6 hydroxyl is protected. This is particularly important in the synthesis of complex oligosaccharides and glycoconjugates that are components of antibiotics, antiviral agents, and anticancer drugs. While direct involvement in signaling pathways has not been reported for 6-O-TBDMS-D-glucal itself, the complex carbohydrates synthesized from this

precursor are often designed to interact with specific biological targets, thereby modulating cellular signaling. One study has pointed to the potential of the tert-butyl dimethyl silyl group in enhancing the cytotoxic activity of certain compounds against human tumor cells[3].

Signaling Pathways and Experimental Workflows

At present, there is no direct evidence of 6-O-TBDMS-D-glucal being involved in specific signaling pathways. Its primary role is that of a synthetic intermediate. The following diagram illustrates a general workflow for its synthesis and subsequent use in the preparation of a more complex glycoside.

General Synthetic Workflow of 6-O-TBDMS-D-glucal



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Caption: General workflow for the synthesis and application of 6-O-TBDMS-D-glucal.

Spectroscopic Data

Detailed experimental NMR and mass spectrometry data for 6-O-TBDMS-D-glucal are not readily available in public databases. Researchers are advised to acquire this data upon synthesis and purification. The expected ^1H NMR spectrum would show characteristic signals for the TBDMS group (singlets for the tert-butyl and dimethylsilyl protons), as well as signals for the protons of the glucal ring. The mass spectrum would be expected to show the molecular ion peak or fragments corresponding to the loss of the tert-butyl group.

Conclusion

6-O-TBDMS-D-glucal is a valuable and versatile intermediate for the synthesis of complex carbohydrates. Its selective protection at the primary hydroxyl group allows for a wide range of chemical transformations at the remaining positions, making it an important tool for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. Further research into the applications of this compound and its derivatives is likely to yield novel therapeutic agents.

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